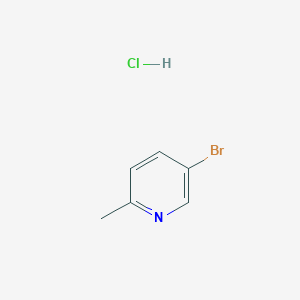

5-Bromo-2-methylpyridine hydrochloride

Description

Strategic Significance of Halogenated Pyridine (B92270) Scaffolds in Synthetic Chemistry

Halogenated pyridines, including bromo- and chloro- derivatives, are indispensable tools in the synthetic chemist's arsenal. The carbon-halogen bond serves as a key functional group for the formation of new carbon-carbon and carbon-heteroatom bonds. This is primarily achieved through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings. These reactions allow for the precise and efficient assembly of complex molecules from simpler, readily available starting materials.

The strategic placement of a halogen atom on the pyridine ring also influences the electronic properties of the molecule, which can be harnessed to direct the course of a reaction or to fine-tune the biological activity of a target compound. The electron-withdrawing nature of the halogen can activate the pyridine ring towards nucleophilic aromatic substitution or modify the pKa of the pyridine nitrogen, impacting its binding characteristics with biological targets.

Academic Research Focus and Current Landscape of 5-Bromo-2-methylpyridine (B113479) Hydrochloride

Academic research involving 5-Bromo-2-methylpyridine hydrochloride and its free base, 5-Bromo-2-methylpyridine, is predominantly centered on its utility as a versatile intermediate in the synthesis of more complex molecules. A significant body of research highlights its application in the development of novel compounds with potential therapeutic applications. For instance, derivatives of 5-Bromo-2-methylpyridine have been investigated for their potential as kinase inhibitors, which are crucial in the treatment of diseases like cancer.

Current research often involves the use of 5-Bromo-2-methylpyridine in palladium-catalyzed cross-coupling reactions to introduce a variety of substituents at the 5-position of the pyridine ring. These studies aim to explore the structure-activity relationships of the resulting compounds, seeking to optimize their biological efficacy. The methyl group at the 2-position can also influence the reactivity and conformational preferences of the molecule, adding another layer of complexity and opportunity for molecular design.

While much of the published research focuses on the free base, the hydrochloride salt is commercially available and offers advantages in terms of handling, stability, and solubility in certain solvent systems. Its use is often implied in reactions where acidic conditions are employed or where the pyridine nitrogen requires protonation.

Overview of Key Research Avenues and Methodologies

The primary research avenue for this compound is its application as a building block in organic synthesis. The methodologies employed are diverse and reflect the versatility of this compound.

Key Research Avenues:

Medicinal Chemistry: Synthesis of novel heterocyclic compounds as potential drug candidates, particularly in the areas of oncology, neurodegenerative diseases, and infectious diseases.

Materials Science: Development of new organic materials with specific electronic or photophysical properties, where the pyridine moiety can act as a ligand or a core structural unit.

Agrochemicals: Exploration of new pesticides and herbicides incorporating the substituted pyridine scaffold.

Key Methodologies:

The workhorse of synthetic transformations involving 5-Bromo-2-methylpyridine is undoubtedly the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the formation of a C-C bond between the pyridine ring and a wide range of boronic acids or esters.

A 2017 study published in MDPI detailed the synthesis of novel pyridine derivatives via a Suzuki cross-coupling reaction of a related compound, N-[5-bromo-2-methylpyridine-3-yl]acetamide, with various arylboronic acids. mdpi.com The reactions were carried out in a mixture of 1,4-dioxane (B91453) and water using a palladium catalyst, affording the desired products in moderate to good yields. mdpi.com This highlights a common strategy where the bromo-substituted pyridine is a key starting material.

Other important methodologies include:

Buchwald-Hartwig Amination: For the formation of C-N bonds, crucial for the synthesis of many biologically active amines.

Sonogashira Coupling: To introduce alkyne functionalities, which are versatile handles for further transformations.

Heck Reaction: For the formation of C-C bonds with alkenes.

Nucleophilic Aromatic Substitution: Where the bromine atom is displaced by a strong nucleophile.

The synthesis of 5-Bromo-2-methylpyridine itself can be achieved through various methods, including the direct bromination of 2-methylpyridine (B31789), though this can sometimes lead to mixtures of isomers. guidechem.com More controlled syntheses often involve multi-step sequences starting from other substituted pyridines. google.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-bromo-2-methylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN.ClH/c1-5-2-3-6(7)4-8-5;/h2-4H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYNNCMBHJIPHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

State of the Art Synthetic Methodologies for 5 Bromo 2 Methylpyridine and Its Hydrochloride Salt

Classical and Contemporary Approaches to 5-Bromo-2-methylpyridine (B113479) Synthesis

The preparation of 5-bromo-2-methylpyridine can be achieved through several synthetic pathways, ranging from direct halogenation of the pyridine (B92270) ring to more complex multi-step sequences involving functional group transformations.

Direct Bromination Protocols and Their Regioselectivity Limitations

Direct bromination of 2-methylpyridine (B31789) (also known as 2-picoline) presents a straightforward approach to introducing a bromine atom onto the pyridine ring. However, this method is often hampered by a lack of regioselectivity, leading to the formation of multiple isomers.

Electrophilic aromatic substitution on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. Bromination typically requires harsh conditions, such as high temperatures and the presence of a catalyst. A common method involves reacting 2-methylpyridine with bromine in the presence of a Lewis acid like aluminum chloride. google.com This approach, however, often yields a mixture of 3-bromo-2-methylpyridine (B185296) and 5-bromo-2-methylpyridine, with the latter being a minor product. google.com The poor regioselectivity arises from the competing directing effects of the methyl group (ortho, para-directing) and the ring nitrogen (meta-directing). The boiling points of these isomers are very close, making their separation by distillation difficult and impractical for industrial-scale production. google.com

Another direct bromination method involves reacting 2-methylpyridine with bromine at elevated temperatures (145-150°C) under irradiation with a tungsten lamp. guidechem.com While this method aims to favor the desired isomer, controlling the reaction to prevent the formation of byproducts remains a significant challenge. Free radical bromination using N-bromosuccinimide (NBS) is another alternative, though it can lead to bromination of the methyl group rather than the pyridine ring. daneshyari.com The reactivity of methylpyridines towards NBS follows the order of 4-methyl > 2-methyl > 3-methyl. daneshyari.com

The inherent limitations in controlling the position of bromination in direct electrophilic substitution often necessitate the use of more elaborate, multi-step synthetic strategies to achieve high yields of the desired 5-bromo isomer.

Convergent and Linear Multi-Step Synthetic Strategies

To overcome the regioselectivity issues of direct bromination, multi-step syntheses starting from pre-functionalized pyridine precursors are commonly employed. These strategies allow for precise control over the substitution pattern on the pyridine ring.

A widely utilized and effective strategy involves the Sandmeyer reaction, which converts an amino group on the pyridine ring into a bromo group via a diazonium salt intermediate. wikipedia.orglscollege.ac.in This approach offers excellent regioselectivity.

A common precursor for this route is 2-amino-5-bromopyridine, which can be synthesized from 2-aminopyridine. However, a more controlled synthesis of 5-bromo-2-methylpyridine starts with 5-amino-2-methylpyridine (B47470). This intermediate is subjected to diazotization using a nitrite (B80452) salt (e.g., sodium nitrite) in the presence of a strong acid like hydrobromic acid, followed by decomposition of the resulting diazonium salt with a copper(I) bromide catalyst. google.com

A detailed multi-step synthesis is described in a patent, which starts from 5-nitro-2-chloropyridine. google.com The key steps are:

Condensation of 5-nitro-2-chloropyridine with diethyl malonate, followed by decarboxylation to yield 5-nitro-2-methylpyridine. google.com

Hydrogenation of the nitro group to an amino group, producing 5-amino-2-methylpyridine. google.com

A Sandmeyer-type reaction on 5-amino-2-methylpyridine to introduce the bromo group, yielding the final product, 5-bromo-2-methylpyridine, with a reported yield of 92%. google.com

Another approach involves the transformation of 5-bromo-2-methylpyridin-3-amine (B1289001). mdpi.com This can be achieved through various reactions, including diazotization followed by reduction or other functional group manipulations.

The synthesis of related compounds, such as 5-amino-3-bromo-2-methylpyridine, can also be achieved from precursors like 5-bromo-6-methylnicotinic acid through a Curtius rearrangement. chemicalbook.com

Catalytic hydrogenation is a crucial step in many multi-step syntheses of 5-bromo-2-methylpyridine, particularly when starting from nitro-substituted precursors. The reduction of a nitro group to an amine is a key transformation that enables the subsequent Sandmeyer reaction.

In the synthesis starting from 5-nitro-2-chloropyridine, the intermediate 5-nitro-2-methylpyridine is reduced to 5-amino-2-methylpyridine. google.com This hydrogenation is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com This method is highly efficient and provides the desired amine in good yield, which is then used in the subsequent bromination step. google.com

Catalytic hydrogenation is also employed in the synthesis of related pyridine derivatives. For example, the hydrogenation of substituted pyridines using a PtO2 catalyst in glacial acetic acid can lead to the formation of piperidine (B6355638) derivatives. asianpubs.org While this specific reaction leads to ring saturation, it highlights the utility of catalytic hydrogenation in modifying the pyridine core. In the context of 5-bromo-2-methylpyridine synthesis, the focus remains on the selective reduction of substituents without affecting the aromaticity of the pyridine ring or the bromo group.

Process Optimization and Scale-Up Considerations in 5-Bromo-2-methylpyridine Production

The transition from a laboratory-scale synthesis to large-scale industrial production of 5-bromo-2-methylpyridine requires careful consideration of various factors to ensure efficiency, safety, and cost-effectiveness.

Methodologies for Enhanced Yield and Purity in Large-Scale Synthesis

For the industrial production of 5-bromo-2-methylpyridine, multi-step syntheses are generally favored over direct bromination due to the challenges in separating the resulting isomers. google.com The multi-step approach, particularly the one involving the Sandmeyer reaction, offers high yields and purity of the final product, making it more suitable for scale-up. google.com

Key aspects of process optimization include:

Reagent Selection: Utilizing cost-effective and readily available starting materials and reagents is crucial for economic viability.

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, reaction time, and catalyst loading can significantly improve yield and reduce the formation of byproducts. For instance, in the Sandmeyer reaction, controlling the temperature during diazotization is critical to prevent the decomposition of the diazonium salt. google.com

Work-up and Purification: Developing efficient and scalable purification methods is essential. This may involve crystallization, extraction, and distillation techniques tailored to the specific properties of the product and impurities. Recrystallization is a common method to obtain high-purity 5-bromo-2-methylpyridine. guidechem.com

Safety: A thorough safety assessment of the entire process is paramount, especially when handling potentially hazardous reagents like bromine and diazonium salts. researchgate.net

Below is an interactive data table summarizing a multi-step synthesis of 5-bromo-2-methylpyridine, highlighting the intermediates and reported yields.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reported Yield |

| 1 | 5-Nitro-2-chloropyridine | Diethyl malonate, Sodium hydride | 5-Nitro-2-methylpyridine | Not explicitly stated for this step |

| 2 | 5-Nitro-2-methylpyridine | H₂, Pd/C | 5-Amino-2-methylpyridine | Not explicitly stated for this step |

| 3 | 5-Amino-2-methylpyridine | HBr, Br₂, NaNO₂ | 5-Bromo-2-methylpyridine | 92% google.com |

Byproduct Management and Separation Challenges

A significant challenge in the synthesis of 5-bromo-2-methylpyridine is the concurrent formation of isomeric byproducts, most notably 3-bromo-2-methylpyridine. The direct bromination of 2-methylpyridine often leads to a mixture of these isomers, with their separation proving to be a formidable task due to their nearly identical boiling points, making traditional distillation methods inefficient for achieving high purity.

Another synthetic pathway that mitigates the formation of isomeric impurities begins with 5-nitro-2-chloropyridine. A condensation reaction with diethyl malonate, followed by decarboxylation, yields 5-nitro-2-methylpyridine. Subsequent hydrogenation of the nitro group to an amino group, followed by a Sandmeyer-type reaction involving diazotization and subsequent treatment with a bromine source, affords 5-bromo-2-methylpyridine. google.com This method also provides a high degree of regioselectivity, thereby minimizing the challenges associated with isomer separation.

The management of byproducts in these syntheses relies heavily on the strategic choice of starting materials and reaction pathways that favor the formation of the desired 5-bromo isomer. When isomeric mixtures are unavoidable, chromatographic techniques are often employed for separation at a laboratory scale; however, these methods are generally not economically viable for large-scale industrial production.

| Byproduct | Separation Challenge | Mitigation Strategy |

| 3-Bromo-2-methylpyridine | Close boiling point to 5-bromo-2-methylpyridine, making fractional distillation difficult. | - Synthesis from 6-methyl-3-pyridinecarboxylic acid to avoid its formation.- Regioselective synthesis from 5-nitro-2-chloropyridine. |

| Other brominated pyridines | Potential for multiple bromination products depending on the reaction conditions. | Precise control of reaction stoichiometry and conditions. |

Derivatization and Salt Formation of 5-Bromo-2-methylpyridine

For pharmaceutical applications, active ingredients are often formulated as salts to enhance their stability, solubility, and bioavailability. The hydrochloride salt of 5-bromo-2-methylpyridine is a commonly prepared derivative.

Protonation and Hydrochloride Salt Formation Mechanisms

The formation of 5-bromo-2-methylpyridine hydrochloride involves the protonation of the nitrogen atom in the pyridine ring by hydrochloric acid (HCl). The nitrogen atom possesses a lone pair of electrons, rendering it a Lewis base. In the presence of a strong acid like HCl, this lone pair readily accepts a proton (H⁺).

The mechanism of protonation for pyridine in an aqueous environment has been studied and is understood to involve water molecules facilitating the proton transfer. nih.gov In a non-aqueous solvent, such as diethyl ether or isopropanol, which are commonly used for the preparation of hydrochloride salts to facilitate precipitation, the mechanism is a direct acid-base reaction. The nitrogen atom of the 5-bromo-2-methylpyridine acts as a nucleophile, attacking the electrophilic proton of the hydrogen chloride molecule. This results in the formation of a pyridinium (B92312) cation and a chloride anion, which are held together by ionic attraction.

The synthesis of pyridine hydrochloride can be achieved through either a liquid-liquid or a gas-liquid method, with the latter often providing a higher yield. chemicalbook.com These methods are applicable to substituted pyridines like 5-bromo-2-methylpyridine.

Stability Profiles and Handling Protocols of the Hydrochloride Form

The hydrochloride salt of 5-bromo-2-methylpyridine, with a confirmed CAS number of 1881331-72-1, is typically a crystalline solid. chemsrc.com This form generally exhibits greater stability and is less volatile compared to its free base counterpart. Based on the data for the parent compound, pyridine hydrochloride, the salt is known to be hygroscopic, meaning it has a tendency to absorb moisture from the air. chemicalbook.comfishersci.pt Therefore, it requires storage in a dry, cool, and well-ventilated place in tightly sealed containers. uprm.edufishersci.co.uk

Handling of pyridine hydrochloride salts necessitates the use of personal protective equipment, including safety glasses, gloves, and respiratory protection, especially when there is a risk of dust formation. uprm.edu This is due to their potential to cause skin and eye irritation. fishersci.pt Standard industrial hygiene practices should be followed to avoid contact and inhalation. uprm.edu The solid nature of the hydrochloride salt can also simplify handling and weighing procedures in a manufacturing setting compared to the potentially liquid or low-melting-point free base.

| Property | Description | Handling and Storage Recommendation |

| Physical State | Typically a crystalline solid | Easier to handle and weigh than the free base. |

| Stability | Generally more stable than the free base. | Store in a cool, dry, well-ventilated area. |

| Hygroscopicity | Tends to absorb moisture from the air. chemicalbook.comfishersci.pt | Keep container tightly closed. |

| Handling | Can cause skin and eye irritation. fishersci.pt | Use appropriate personal protective equipment (gloves, safety glasses). Avoid creating dust. uprm.edu |

Advanced Spectroscopic and Crystallographic Characterization of 5 Bromo 2 Methylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 5-Bromo-2-methylpyridine (B113479) and its related compounds in solution.

¹H and ¹³C NMR spectroscopy are fundamental in determining the molecular structure of 5-Bromo-2-methylpyridine. The chemical shifts (δ) of the protons and carbon atoms in the pyridine (B92270) ring and the methyl group provide a detailed map of the electronic environment within the molecule.

In the ¹H NMR spectrum of 5-Bromo-2-methylpyridine, the methyl protons typically appear as a singlet, while the protons on the pyridine ring exhibit distinct chemical shifts and coupling patterns that allow for their unambiguous assignment. For instance, in a derivative, N-[5-Bromo-2-methylpyridine-3-yl]acetamide, the proton chemical shifts are observed at δ 7.8 (s, 1H, pyridine), 7.38 (s, 1H, pyridine), 2.6 (s, 3H, methyl), and 2.45 (s, 3H, COCH₃) in CDCl₃. mdpi.com

Similarly, ¹³C NMR provides crucial information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring and the methyl group are sensitive to the presence of the bromine atom and other substituents. For N-[5-Bromo-2-methylpyridine-3-yl]acetamide, the ¹³C NMR signals appear at δ 16.5, 24.1, 112.3, 127.9, 147.2, 150, and 169.1 in a mixture of CDCl₃ and CD₃OD. mdpi.com

Interactive Table of NMR Data for 5-Bromo-2-methylpyridine Derivatives:

| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) |

| N-[5-Bromo-2-methylpyridine-3-yl]acetamide | CDCl₃ | ¹H | 7.8 (s, 1H, pyridine), 7.38 (s, 1H, pyridine), 2.6 (s, 3H, methyl), 2.45 (s, 3H, COCH₃) |

| N-[5-Bromo-2-methylpyridine-3-yl]acetamide | CDCl₃ + CD₃OD | ¹³C | 16.5, 24.1, 112.3, 127.9, 147.2, 150, 169.1 |

| 5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine | CDCl₃ | ¹H | 7.9 (s, 1H, pyridine), 7.57 (m, 1H, pyridine), 7.55–6.82 (m, 3H-Ar), 2.5 (s, 3H, methyl) |

| 5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine | CDCl₃ + CD₃OD | ¹³C | 16.3, 104.8, 111.2, 120, 132.4, 134.5, 139.3, 144.3, 145.8 |

Advanced NMR techniques are instrumental in probing the mechanisms of reactions involving 5-Bromo-2-methylpyridine. For instance, in situ NMR monitoring can track the progress of a reaction, identify intermediates, and elucidate reaction kinetics. Techniques such as 2D NMR (COSY, HSQC, HMBC) can establish through-bond and through-space correlations, providing deeper insights into the connectivity and spatial arrangement of atoms.

In the context of Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine (B1289001), NMR studies confirm the structures of the resulting novel pyridine derivatives. mdpi.com These studies are crucial for verifying the successful formation of the desired products and for understanding the influence of different arylboronic acids on the reaction outcome. mdpi.com

Furthermore, crystallographic studies of derivatives like 5-Bromo-2-methylpyridine N-oxide, which can be prepared from 5-bromo-2-methylpyridine, reveal details about intermolecular interactions, such as C—H⋯O hydrogen bonds that can stabilize the crystal structure. nih.govresearchgate.net

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis

Vibrational spectroscopy, particularly Infrared (IR) absorption analysis, provides a characteristic fingerprint of a molecule by probing its vibrational modes.

The IR spectrum of 5-Bromo-2-methylpyridine and its derivatives displays a series of absorption bands corresponding to specific vibrational modes of the molecule. These modes include stretching and bending vibrations of the C-H, C-C, C-N, and C-Br bonds. The positions and intensities of these bands are highly sensitive to the molecular structure and the nature of chemical bonding.

For example, in a study of 2-acetylamino-5-bromo-6-methylpyridine, the pyridine ring C-H stretching and CH₃ stretching vibrational modes were observed to shift to higher wavenumbers (a blue shift), while the C=O stretching vibrational frequency shifted to a lower wavenumber (a red shift). researchgate.netnih.gov These shifts provide information about changes in bond strength and electronic distribution upon substitution.

The number of vibrational modes for a non-linear molecule like 5-Bromo-2-methylpyridine, which has 14 atoms, can be calculated as 3N-6, resulting in 36 fundamental vibrational modes. libretexts.org These can be categorized into various types, such as symmetric and asymmetric stretching, wagging, twisting, scissoring, and rocking. libretexts.org

Interactive Table of Key IR Vibrational Modes:

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (methyl) | Stretching | 2975 - 2850 |

| C=C, C=N (ring) | Stretching | 1600 - 1450 |

| C-Br | Stretching | 700 - 500 |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for confirming the molecular weight of polar and thermally labile compounds like derivatives of 5-Bromo-2-methylpyridine. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺.

For instance, in the analysis of N-[5-Bromo-2-methylpyridine-3-yl]acetamide, ESI-MS in positive ion mode showed a prominent peak at m/z 229, corresponding to the [M+H]⁺ ion. mdpi.com Further fragmentation of this ion was observed, leading to peaks at m/z 207 ([M-CH₃]⁺) and m/z 150 ([M-Br]⁺), which helps to confirm the structure of the compound. mdpi.com The loss of the bromine atom is a characteristic fragmentation pathway for brominated compounds. docbrown.info

The fragmentation pathways of related pyridine derivatives can also provide valuable structural information. The α-cleavage of the carbon bond C1-C2 in the cyclohexanone (B45756) moiety and subsequent losses of CO and other radicals are characteristic fragmentation pathways in the mass spectrometry of some ketamine analogues. nih.gov While not directly 5-bromo-2-methylpyridine, this illustrates how fragmentation patterns are used to identify structural motifs.

Interactive Table of ESI-MS Fragmentation Data for a 5-Bromo-2-methylpyridine Derivative:

| Compound | Precursor Ion (m/z) | Fragment Ions (m/z) | Interpretation |

| N-[5-Bromo-2-methylpyridine-3-yl]acetamide | 229 [M+H]⁺ | 207 | Loss of a methyl group ([M-CH₃]⁺) |

| 150 | Loss of a bromine atom ([M-Br]⁺) |

X-ray Diffraction Analysis for Solid-State Structureresearchgate.netacs.org

X-ray diffraction (XRD) is an essential technique for the non-destructive characterization of crystalline solids. carleton.edu It provides detailed information about the atomic arrangement within a crystal lattice, making it indispensable for structural elucidation and phase identification. carleton.edumdpi.com

Single-Crystal X-ray Diffraction for Atom Connectivity and Crystal Packingresearchgate.netsynquestlabs.com

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule, revealing exact atomic positions, bond lengths, and bond angles. mdpi.com This technique has been instrumental in characterizing a wide array of pyridine derivatives. researchgate.netnih.gov While a specific crystal structure for 5-bromo-2-methylpyridine hydrochloride is not publicly documented, analysis of closely related compounds, such as the perovskite (2A5MP)₂CuBr₄ (where 2A5MP is 2-amino-5-methylpyridine), offers significant insight into the structural characteristics of substituted pyridines. acs.org

In the case of (2A5MP)₂CuBr₄, SCXRD analysis revealed that it crystallizes in the monoclinic space group C2/c. acs.org The crystal packing is dominated by intermolecular hydrogen bonds, specifically N-H···Br and C-H···Br interactions. acs.org These interactions, along with weaker C-H···π contacts, dictate the supramolecular assembly of the molecules in the solid state. nih.gov The interplay between hydrogen bonding and halogen bonding is a critical factor in controlling the crystal packing of such halogenated organic compounds. nih.gov This detailed structural information is crucial for understanding the material's physicochemical properties. mdpi.com

Table 1: Representative Single-Crystal Crystallographic Data for a Related Substituted Pyridine Derivative, (2A5MP)₂CuBr₄ acs.org This table presents data for a structurally similar compound to illustrate the type of information obtained from SCXRD analysis.

| Parameter | Value |

|---|---|

| Chemical Formula | (C₆H₉N₂)₂CuBr₄ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 20.08 |

| b (Å) | 7.71 |

| c (Å) | 14.02 |

| β (°) | 107.01 |

| Volume (ų) | 2074.4 |

| Dominant Intermolecular Interactions | N-H···Br, C-H···Br Hydrogen Bonding |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterizationresearchgate.net

Powder X-ray diffraction (PXRD) is a rapid analytical technique used to identify crystalline phases and confirm the bulk purity of a material. carleton.edu The method involves irradiating a finely ground, homogenized sample with monochromatic X-rays and measuring the diffraction pattern. carleton.edu This pattern serves as a unique "fingerprint" for a specific crystalline solid, based on the constructive interference of X-rays from the lattice planes, a phenomenon described by Bragg's Law (nλ=2d sin θ). carleton.edu

For newly synthesized batches of crystalline compounds like substituted pyridines, PXRD is vital for quality control. The experimental PXRD pattern of a sample is compared against a reference pattern, which can be simulated from single-crystal X-ray data. acs.orgresearchgate.net A precise match between the peak positions (in terms of the diffraction angle, 2θ) of the experimental and simulated patterns confirms the phase purity and homogeneity of the bulk sample. acs.org Any deviation or the presence of additional peaks would indicate impurities or the existence of a different crystalline phase. researchgate.net

Table 2: Representative Powder X-ray Diffraction (PXRD) Peak Data This table provides an example of how PXRD data is presented to characterize a crystalline pyridine derivative. cambridge.org

| Peak Position (2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.52 | 8.40 | 45 |

| 15.88 | 5.58 | 60 |

| 21.10 | 4.21 | 100 |

| 25.45 | 3.50 | 85 |

| 28.90 | 3.09 | 70 |

Chromatographic Techniques for Purity Assessment and Mixture Separationresearchgate.netnih.gov

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For pharmaceutical and chemical synthesis, it is the cornerstone of both purity assessment and purification.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysisnih.govsemanticscholar.org

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile and thermally sensitive compounds like 5-bromo-2-methylpyridine. Commercial suppliers often certify the purity of this compound as ≥99.0% based on HPLC analysis. sigmaaldrich.comsigmaaldrich.com The technique offers high resolution, speed, and quantitative accuracy. iosrjournals.orgresearchgate.net

A typical setup for analyzing 5-bromo-2-methylpyridine involves a reversed-phase (RP-HPLC) method. sielc.com In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For pyridine derivatives, the mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid modifier such as formic acid or phosphoric acid to ensure sharp, symmetrical peak shapes. sielc.comhelixchrom.comsielc.com Detection is commonly performed using a UV detector set at a wavelength where the pyridine ring exhibits strong absorbance. sielc.comptfarm.pl The method can be validated according to ICH guidelines to establish its linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ), ensuring it is suitable for quality control testing. iosrjournals.orgresearchgate.net

Table 3: Representative HPLC Method for Quantitative Purity Analysis of a Brominated Pyridine Derivative iosrjournals.orgresearchgate.netsielc.com

| Parameter | Condition/Value |

|---|---|

| Chromatographic System | Waters 2695 Separation Module |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Limit of Detection (LOD) | ~0.1 ppm |

| Limit of Quantitation (LOQ) | ~0.3 ppm |

Computational and Theoretical Studies on this compound Remain Largely Unexplored

Despite the importance of pyridine derivatives in various fields of chemistry, a thorough review of available scientific literature reveals a significant gap in the computational and theoretical analysis specifically focused on this compound. While extensive research exists for the parent compound, 5-Bromo-2-methylpyridine, and its various derivatives, dedicated studies on the electronic, geometric, and reactivity properties of its hydrochloride salt are not publicly available at this time.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides invaluable insights into the fundamental characteristics of molecules. Such studies are crucial for understanding and predicting chemical behavior, which can accelerate the design of new materials and pharmaceuticals. However, the specific protonated form of 5-bromo-2-methylpyridine, which constitutes the hydrochloride salt, has not been the subject of detailed theoretical investigation in the reviewed literature.

Theoretical studies on related compounds, such as 2-bromo-5-methylpyridine (B20793), have successfully employed DFT to explore their molecular structure, vibrational frequencies, and electronic properties. For instance, research on 2-bromo-5-methylpyridine has detailed its optimized molecular geometry, predicted spectroscopic signatures (IR and NMR), and analyzed its frontier molecular orbitals (HOMO-LUMO) to assess its stability and reactivity. Furthermore, crystal structure analyses of derivatives like 5-Bromo-2-methylpyridine N-oxide have provided data on intermolecular forces in the solid state. researchgate.net

These studies on analogous molecules highlight the types of valuable data that computational methods can provide. A theoretical investigation into this compound would similarly involve:

Optimization of its three-dimensional structure to determine the most stable arrangement of its atoms.

Calculation of its electronic properties , including the distribution of charge and the energies of its molecular orbitals, which are key to understanding its reactivity.

Prediction of its spectroscopic characteristics to aid in its experimental identification and characterization.

Analysis of intermolecular interactions , which would be particularly important for understanding its behavior in a condensed phase, such as its crystal lattice.

The absence of such specific computational data for this compound underscores a potential area for future research. Undertaking these theoretical studies would provide a more complete understanding of its chemical nature and could support its potential applications.

Computational Chemistry and Theoretical Studies on 5 Bromo 2 Methylpyridine Derivatives

Intermolecular Interaction Analysis in Condensed Phases

Hydrogen Bonding Networks and Their Influence on Supramolecular Assembly

Hydrogen bonding is a critical directional force in the formation of supramolecular architectures. In the case of 5-bromo-2-methylpyridine (B113479) hydrochloride, the protonation of the pyridine (B92270) nitrogen atom introduces a strong hydrogen bond donor site (N⁺-H), which, in conjunction with the chloride acceptor, dictates the primary assembly motifs. While specific studies on the hydrochloride salt are not prevalent, analysis of analogous pyridinium (B92312) halide systems provides a clear picture of the expected interactions.

In crystalline structures of pyridinium salts, the cation and anion are typically linked by strong N-H⋯X (where X is a halide) hydrogen bonds. For instance, in studies of 2-amino-5-iodopyridinium bromide, each bromide ion acts as an acceptor for three hydrogen bonds, one from the pyridinium N—H and two from the amino group protons, creating a network of bridged ions. nih.gov This highlights the capacity of the halide anion to participate in multiple hydrogen-bonding interactions, which stabilizes the crystal lattice. nih.gov

The following table summarizes typical hydrogen bond interactions observed in related pyridinium halide crystals, which are analogous to what would be expected for 5-bromo-2-methylpyridine hydrochloride.

| Interaction Type |

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org By partitioning the crystal electron density, it provides a graphical representation of molecules as "organic wholes" and allows for a detailed examination of all close contacts simultaneously. rsc.orgacs.org

In a study of a pyridiniminium bromide salt, the dnorm surface clearly showed dark-red spots corresponding to N—H⋯Br and C—H⋯Br hydrogen bonds. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of each type of contact. For a related compound, 2-amino-5-methylpyridinium copper bromide ((2A5MP)₂CuBr₄), the analysis of intermolecular contacts provided a detailed breakdown of the interactions involving the bromide ion and the organic cation. acs.org

The major interactions and their typical contributions to the Hirshfeld surface for a related brominated pyridinium system are summarized in the table below.

| Intermolecular Contact |

These quantitative data underscore the predominance of hydrogen bonding involving the halide anion in directing the crystal packing of such compounds.

Time-Dependent Density Functional Theory (TDDFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TDDFT) is a quantum mechanical method used to predict the electronic absorption spectra and other excited-state properties of molecules. nih.govcecam.org It extends the ground-state DFT formalism to time-dependent phenomena, providing a computationally efficient yet accurate way to study electronic transitions. cecam.orgnih.gov

For a molecule like this compound, TDDFT can be employed to calculate the energies and oscillator strengths of its electronic transitions, primarily the π→π* and n→π* transitions associated with the pyridine ring. The results of TDDFT calculations can be used to simulate the UV-Vis absorption spectrum, which provides valuable information about the electronic structure of the molecule. researchgate.net

The accuracy of TDDFT calculations is dependent on the choice of the exchange-correlation functional. nih.gov For aromatic and heterocyclic systems, hybrid functionals such as B3LYP or long-range corrected functionals like CAM-B3LYP are often used to obtain results that correlate well with experimental data. nih.govresearchgate.net These calculations can predict how substitutions on the pyridine ring, such as the bromo and methyl groups, affect the absorption wavelengths. For instance, TDDFT calculations on various substituted pyridines have shown that the nature and position of substituents can significantly shift the absorption maxima. researchgate.net

A hypothetical TDDFT study on this compound would likely focus on the transitions detailed in the following table.

| Transition Type |

By providing a theoretical framework to understand electronic behavior, TDDFT serves as a predictive tool in the design of new materials with specific optical properties. nih.gov

Reactivity, Synthetic Transformations, and Catalytic Applications

5-Bromo-2-methylpyridine (B113479) as a Versatile Synthetic Intermediate

As a commercially available and synthetically accessible molecule, 5-bromo-2-methylpyridine serves as a foundational component for creating more elaborate molecular architectures. sigmaaldrich.comsynquestlabs.com Its utility spans from the synthesis of simple bipyridines to its incorporation into functional materials and bioactive molecules. pipzine-chem.comsigmaaldrich.com

While 5-bromo-2-methylpyridine is a fundamental building block in synthetic chemistry, its specific application as a starting material in the total synthesis of complex natural products is not widely documented in prominent literature. Synthetic chemists often employ a variety of strategies to construct pyridine (B92270) rings during a synthesis rather than starting with a pre-functionalized one. However, its derivatives are instrumental in building scaffolds that are analogous to those found in nature.

The true strength of 5-bromo-2-methylpyridine lies in its role as a key intermediate in the synthesis of molecules for the pharmaceutical and agrochemical industries. chemicalbook.compipzine-chem.com The pyridine motif is a common feature in many biologically active compounds. This specific isomer is used to prepare compounds with potential antibacterial and anti-inflammatory properties. pipzine-chem.com It is also a valuable precursor for cardiovascular drugs. chemicalbook.com

In the agrochemical sector, this compound is used to construct new pesticide molecules. pipzine-chem.compipzine-chem.com Chemical modifications allow for the synthesis of active ingredients with high insecticidal and bactericidal efficacy, which are crucial for protecting crops and improving agricultural yields. pipzine-chem.com For instance, derivatives of 5-bromo-2-methylpyridine are explored for creating compounds that exhibit significant anti-bacterial activity against pathogens like E. coli. mdpi.com The ability to systematically modify the core structure through reactions at the bromine site allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. mdpi.com

Directed Functionalization of the Pyridine Core

The presence of distinct functional handles on the 5-bromo-2-methylpyridine ring allows for highly specific and controlled chemical modifications.

The carbon-bromine bond at the 5-position is a prime site for metal-catalyzed cross-coupling reactions, which form new carbon-carbon bonds. The Suzuki-Miyaura coupling, first developed by Akira Suzuki, is a powerful and widely used method for this purpose, typically employing a palladium catalyst and a base to couple an organohalide with an organoboron species. synquestlabs.com

This reaction has been successfully applied to 5-bromo-2-methylpyridine and its derivatives to synthesize a variety of biaryl compounds. chemicalbook.com For example, N-[5-bromo-2-methylpyridin-3-yl]acetamide, a close derivative, efficiently reacts with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. pipzine-chem.com These reactions tolerate a wide range of functional groups on the boronic acid partner and generally proceed in moderate to good yields. pipzine-chem.commdpi.com This highlights the robustness of the Suzuki-Miyaura reaction for elaborating the 5-bromo-2-methylpyridine scaffold. mdpi.com

Table 1: Examples of Suzuki-Miyaura Reactions with 5-Bromo-Pyridine Derivatives

| Starting Material | Coupling Partner (Arylboronic Acid) | Catalyst / Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-[2-methyl-5-phenylpyridin-3-yl]acetamide | Good | pipzine-chem.com |

| N-[5-bromo-2-methylpyridin-3-yl]acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide | Good | pipzine-chem.com |

This table presents data for illustrative purposes based on reactions with similar substrates.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. chemistrysteps.com In this two-step addition-elimination mechanism, a nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, before the leaving group is expelled to restore aromaticity. chemistrysteps.comnih.gov

The electron-deficient nature of the pyridine ring makes it susceptible to SNAr, particularly when activated by electron-withdrawing groups. While the methyl group is electron-donating, the ring nitrogen itself provides activation. The reaction of 2-halo-N-methylpyridinium ions with piperidine (B6355638) demonstrates that substitution at the halogen-bearing carbon occurs, though the reactivity order (F ~ Cl ~ Br ~ I) can differ from the classic "element effect" seen in other SNAr reactions. acs.org In the case of 5-bromo-2-methylpyridine, direct SNAr at the bromine position is less common without further activation but can be facilitated. For instance, related bromo-substituted nitrogen heterocycles, like 5-bromo-1,2,3-triazine, readily undergo SNAr with nucleophiles such as phenols. nih.govnih.gov This suggests that under appropriate conditions, the bromine on 5-bromo-2-methylpyridine could be displaced by strong nucleophiles.

The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates from one position to another on an aromatic ring, typically under the influence of a strong base like lithium diisopropylamide (LDA). nih.govchemicalbook.com This reaction is a powerful tool for accessing isomers of halo-aromatics that are otherwise difficult to synthesize. chemicalbook.com

First discovered by chance, the halogen dance has been developed into a useful synthetic strategy for various heterocyclic systems, including pyridines. chemicalbook.comnih.gov The reaction proceeds via a deprotonation-rehalogenation sequence involving metalated intermediates. For a substrate like 5-bromo-2-methylpyridine, a strong base could potentially deprotonate an adjacent ring position (e.g., C-4 or C-6), initiating a rearrangement that could lead to the formation of other brominated 2-methylpyridine (B31789) isomers. This regioselective translocation allows for the introduction of functional groups at positions that were not the original site of the halogen, greatly expanding the synthetic utility of the initial building block. chemicalbook.com

Transformations at the Methyl and Nitrogen Centers

The reactivity of 5-Bromo-2-methylpyridine is characterized by the distinct functionalities of its methyl group and the pyridine nitrogen. These sites offer opportunities for selective chemical modifications, leading to a diverse array of derivatives.

The methyl group at the C-2 position of the pyridine ring can undergo oxidation, although the conditions must be carefully controlled to avoid side reactions. While direct oxidation data for 5-bromo-2-methylpyridine is not extensively detailed in the provided search results, information on a related isomer, 2-bromo-5-methylpyridine (B20793), provides insight into potential transformations. The oxidation of the heteroaryl methyl group can be a challenging reaction. For instance, the reaction of 2-bromo-5-methylpyridine with potassium permanganate (B83412) at elevated temperatures was reported to be violent, highlighting the need for careful selection of oxidants and reaction conditions. nih.gov

For derivatization, the methyl group can serve as a handle for further synthesis. For example, in the synthesis of 5-bromo-2-methylpyridine itself, one route involves the transformation of 5-nitro-2-chloropyridine through condensation and decarboxylation to yield 5-nitro-2-methylpyridine, which is then reduced. google.com This indicates that the methyl group is stable under various reaction conditions used to modify other parts of the molecule.

The nitrogen atom in the pyridine ring is a key site for transformations, readily undergoing N-oxidation and quaternization.

N-Oxidation: The synthesis of 5-Bromo-2-methylpyridine N-oxide is a well-documented transformation. pipzine-chem.comlab-chemicals.comscbt.com This is typically achieved by treating 5-bromo-2-methylpyridine with an oxidizing agent in an acidic medium. A common and effective method involves the use of hydrogen peroxide in glacial acetic acid. The mixture is heated, leading to the formation of the corresponding N-oxide in high yield. researchgate.net The resulting N-oxide is a valuable intermediate itself, with the N-oxide group activating the pyridine ring for further functionalization. pipzine-chem.com X-ray crystallography studies have confirmed the molecular structure of 5-Bromo-2-methylpyridine N-oxide, showing that the methyl and oxide atoms lie in the plane of the pyridine ring. researchgate.netnih.gov

Quaternization: The lone pair of electrons on the pyridine nitrogen makes it nucleophilic, allowing it to react with alkyl halides to form quaternary pyridinium (B92312) salts. youtube.com For example, pyridine reacts with methyl bromide in an SN2 reaction to form N-methylpyridinium bromide. youtube.com In the case of 2-methylpyridine derivatives, the steric hindrance from the methyl group adjacent to the nitrogen can influence the reaction rate. Studies on the quaternization of similar molecules, such as sugar derivatives reacting with 2-methylpyridine, have shown that the reaction proceeds but may result in lower yields compared to reactions with unhindered pyridine, highlighting the impact of the C-2 substituent. nih.gov The quaternization of 2,6-dibromopyridine (B144722) with dimethyl sulphate demonstrates that such reactions are feasible even with deactivating bromo-substituents present on the ring. researchgate.net

Mechanistic Investigations of Reactions Involving Brominated Pyridines

Understanding the reaction mechanisms involving brominated pyridines is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Metallacycles are cyclic organometallic compounds that frequently appear as key reactive intermediates in catalytic processes. wikipedia.orgtaylorandfrancis.com In reactions involving brominated pyridines, particularly in transition-metal-catalyzed cross-coupling and C-H activation reactions, the formation of metallacyclic intermediates is a common mechanistic feature.

For instance, in palladium- or rhodium-catalyzed reactions, an aryl phosphine (B1218219) ligand containing a pyridine moiety can undergo ortho-metalation, where the metal center inserts into a C-H bond on an adjacent ring, forming a stable metallacycle. wikipedia.orgresearchgate.net This process is a type of cyclometalation. The resulting metallacycle can then undergo further reactions, such as reductive elimination, to form the desired product and regenerate the catalyst. researchgate.net The study of alkyne metathesis has also shed light on the formation of metallacyclobutadiene and metallatetrahedrane intermediates, which are crucial in the catalytic cycle. nih.gov Mechanistic studies often employ computational methods, like Density Functional Theory (DFT), to model reaction pathways and determine the energetics of intermediate formation and transition states. nih.govmdpi.com

Applications in Catalyst Design and Development

The structural and electronic properties of 5-Bromo-2-methylpyridine and its derivatives make them attractive building blocks for the synthesis of ligands used in catalysis.

Pyridine and its derivatives are widely used as ligands in coordination chemistry and catalysis due to the Lewis basicity of the nitrogen atom. alfachemic.com They can coordinate to a wide range of transition metals, forming complexes that catalyze reactions such as polymerizations, hydrogenations, and hydroformylations. alfachemic.com

5-Bromo-2-methylpyridine serves as a versatile precursor for more elaborate ligand structures. The bromine atom provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl groups. A study demonstrated the synthesis of novel pyridine derivatives by reacting N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids in the presence of a palladium catalyst. mdpi.com These reactions proceeded in moderate to good yields, showcasing the utility of the bromo-substituted pyridine core in building complex molecular architectures suitable for catalytic applications. mdpi.com The resulting multi-ring structures can act as bidentate or pincer ligands, which are highly sought after in the development of robust and selective catalysts.

Future Outlook and Emerging Research Frontiers

Innovations in Green Chemistry Approaches for Synthesis

Traditional synthesis routes for pyridine (B92270) derivatives have often involved harsh conditions and stoichiometric reagents. For instance, the synthesis of 5-Bromo-2-methylpyridine (B113479) can be achieved by the direct bromination of 2-methylpyridine (B31789) at high temperatures (145-150°C) using bromine, often under irradiation. guidechem.com Another multi-step method involves the reaction of diethyl malonate with 5-nitro-2-chloropyridine, followed by decarboxylation, reduction, and a Sandmeyer-type reaction to introduce the bromine atom. google.com

Emerging research focuses on developing greener, more efficient synthetic protocols. A key area of innovation is the increasing use of transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed Suzuki cross-coupling reactions, for example, allow for the direct formation of carbon-carbon bonds on the pyridine ring under milder conditions. mdpi.com This approach was successfully used to synthesize novel derivatives from 5-bromo-2-methylpyridin-3-amine (B1289001) and various arylboronic acids. mdpi.com Future innovations will likely focus on:

Catalyst Development: Creating more robust and efficient catalysts, potentially using earth-abundant metals instead of palladium, to lower costs and environmental impact.

Solvent Selection: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents.

Flow Chemistry: Implementing continuous flow reactors to improve reaction control, enhance safety, and allow for easier scalability compared to batch processing.

Development of Advanced Functional Materials Utilizing Pyridine Scaffolds

The unique electronic properties of the pyridine ring make it a valuable component in advanced functional materials. nih.gov The nitrogen atom imparts a dipole moment and coordination capabilities not present in its isostere, benzene (B151609), allowing for fine-tuning of material properties. rsc.org

Pyridine scaffolds are being incorporated into novel materials in several ways:

Electronic and Optical Materials: Introducing pyridine groups into polymer backbones, such as in poly(p-phenylenebenzobisoxazole) (PBO), has been shown to improve electronic and optical properties by altering oxidation potentials. mdpi.com The electron-withdrawing or -donating nature of substituents on the pyridine ring can further modulate these characteristics.

Organometallic Catalysts: Pyridine derivatives are essential ligands in organometallic chemistry. Iron complexes featuring pyridinophane ligands have been reported to catalyze Suzuki-Miyaura C-C coupling reactions. nih.gov The ability to modify the pyridine ligand, for example by introducing substituents like those on 5-Bromo-2-methylpyridine, allows for the tuning of the metal center's reactivity and selectivity for specific chemical transformations. nih.gov

Corrosion Inhibitors: Nitrogen-containing compounds like pyridine and its derivatives have been investigated as effective corrosion inhibitors for metals, an application with significant industrial relevance. mdpi.com

For a compound like 5-Bromo-2-methylpyridine hydrochloride, the bromo-substituent serves as a reactive handle for polymerization or further functionalization, while the methyl group and the position of the nitrogen atom influence the electronic landscape and steric environment, providing levers for designing materials with specific properties.

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry has become an indispensable tool for predicting the properties of molecules and guiding synthetic efforts. Quantum-chemical calculations, particularly Density Functional Theory (DFT), allow researchers to model the reactivity and electronic structure of pyridine derivatives before embarking on lengthy laboratory synthesis. mdpi.commdpi.com

Key applications of computational design in this area include:

Reactivity Prediction: DFT studies can calculate frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential, and reactivity indices to predict how a molecule will behave in a reaction. mdpi.com This was demonstrated in a study on novel derivatives of 5-bromo-2-methylpyridin-3-amine. mdpi.com

Mechanism Elucidation: Computational methods can map reaction pathways and calculate the energy of transition states, providing insight into reaction mechanisms and activation barriers. mdpi.com For example, calculations on the reaction of 1,3-propanesultone with pyridine carboxamides revealed the thermodynamic and activation parameters, explaining observed differences in reaction yields. mdpi.com

Property-Driven Design: Researchers can theoretically evaluate large libraries of virtual compounds to identify candidates with desired properties. This includes calculating pH-dependent redox potentials to construct Pourbaix diagrams, which predict the electrochemical behavior of pyridine derivatives under various conditions. mdpi.com This in silico screening accelerates the discovery of molecules with tailored redox characteristics for applications in areas like catalysis or energy storage. mdpi.com

Below is a data table with examples of calculated thermodynamic and activation parameters for the reaction of 1,3-propanesultone with different pyridine carboxamide isomers, illustrating the type of data generated through computational studies. mdpi.com

| Compound (Isomer) | ΔH (kJ/mol) | ΔG (kJ/mol) | Ea (kJ/mol) |

| ortho-isomer | -130.6 | -123.6 | 82.5 |

| meta-isomer | -130.2 | -123.2 | 75.8 |

| para-isomer | -130.4 | -123.4 | 76.2 |

Table based on data for the reaction of 1,3-propanesultone with pyridine carboxamides. mdpi.com

Exploration of Bio-Inspired Synthetic Strategies for Pyridine Analogs

Nature provides a rich source of complex molecules and elegant synthetic pathways. Bio-inspired synthesis seeks to mimic these natural strategies to create complex molecules efficiently. The pyridine ring is a core component of many natural products, including alkaloids like nicotine (B1678760) and vitamins like niacin. nih.govnih.gov

A prominent emerging frontier is the development of synthetic routes inspired by the biosynthesis of complex natural products. A recent example is the total synthesis of pyritide A2, a macrocyclic peptide containing a pyridine core. nih.gov Researchers developed a chemical synthesis that mimics the proposed biosynthetic pathway, where the decorated pyridine core is constructed from an amino acid precursor via a key aza-Diels-Alder reaction. nih.gov This strategy allows for the rapid and convergent assembly of a complex heterocyclic system. nih.gov

Future research in this area will likely involve:

Genome Mining: Identifying new natural products and biosynthetic gene clusters that produce novel pyridine-containing structures, providing new templates for synthetic chemists. nih.gov

Enzymatic Catalysis: Using isolated enzymes or whole-cell systems to perform specific, stereoselective transformations on pyridine scaffolds, offering a green and highly efficient alternative to traditional chemical reagents.

Biomimetic Cascades: Designing multi-step reaction sequences that mimic biosynthetic pathways, allowing for the construction of complex pyridine analogs from simple precursors in a single pot.

These bio-inspired approaches offer powerful new ways to access the vast chemical space of pyridine derivatives, enabling the synthesis of novel analogs of compounds like 5-Bromo-2-methylpyridine with unparalleled efficiency and elegance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-bromo-2-methylpyridine hydrochloride, and how can purity be maximized?

- Methodological Answer : The compound is typically synthesized via bromination of 2-methylpyridine derivatives. For example, bromination of 2-amino-3-methylpyridine using N-bromosuccinimide (NBS) in acidic conditions yields brominated intermediates, which can be converted to the hydrochloride salt . To maximize purity (>98%), recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1 v/v) is recommended. Purity verification via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) ensures minimal byproducts .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : A combination of techniques ensures accurate characterization:

- NMR : H NMR (DMSO-d6, 400 MHz) shows peaks at δ 2.5 (s, 3H, CH3), 7.8–8.3 (m, 2H, pyridine-H) .

- Mass Spectrometry : ESI-MS ([M+H]+ m/z = 206.4) confirms molecular weight .

- Elemental Analysis : C ≈ 34.9%, H ≈ 3.4%, N ≈ 6.8% (theoretical values) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store desiccated at 2–8°C in amber vials to prevent photodegradation. Aqueous solutions should be prepared fresh due to hydrolysis risks. For long-term storage (>6 months), lyophilization is advised .

Advanced Research Questions

Q. How can regioselectivity challenges in brominating 2-methylpyridine derivatives be addressed?

- Methodological Answer : Regioselectivity is influenced by directing groups. For example, introducing an amino group at the 3-position (as in 2-amino-3-methylpyridine) directs bromination to the 5-position via resonance stabilization of the intermediate. Lewis acids like FeCl3 can enhance selectivity, achieving >90% yield of the desired regioisomer .

Q. What strategies mitigate decomposition during reactions involving this compound?

- Methodological Answer : Decomposition under basic conditions is common. Use inert atmospheres (N2/Ar) and low temperatures (0–5°C) during nucleophilic substitutions. For Suzuki couplings, replace aqueous bases with solid-supported reagents (e.g., polymer-bound K2CO3) to minimize contact with moisture .

Q. How do solvent polarity and temperature affect the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction rates in Pd-catalyzed couplings. Optimal temperatures vary:

- Buchwald-Hartwig Amination : 80–100°C in toluene with Xantphos/Pd(OAc)2 .

- Suzuki-Miyaura : 60–70°C in THF/water (3:1) with Pd(PPh3)4 .

- Kinetic studies show a 15% increase in yield when reactions are heated gradually (2°C/min) to avoid side product formation .

Q. How should contradictory data on melting points and spectral profiles be resolved?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Reproduce synthesis using literature protocols (e.g., Abramovitch et al., 1976) and compare with standardized databases. For example, the reported mp range of 270°C (dec.) aligns with high-purity samples (>98%), while broader ranges (250–270°C) suggest residual solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.